molecular formula C23H27N3O2 B13376030 N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide

N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide

Cat. No.: B13376030
M. Wt: 377.5 g/mol
InChI Key: OOGNDSXSWDSASE-QQTULTPQSA-N
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Description

N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide is a complex organic compound with a unique structure that includes a hydrazino group, a phenylpropyl backbone, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methylcyclohexanone with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a phenylpropyl ketone under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazone group to a hydrazine group.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Electrophiles such as alkyl halides, under basic or neutral conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects. The phenylpropyl backbone and benzamide moiety may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethylphenyl)-4-{(2E)-2-[(3S)-3-methylcyclohexylidene]hydrazino}-4-oxobutanamide
  • N’-[(1E)-2-Methylcyclohexylidene]-3-[(2Z)-2-(2-methylcyclohexylidene)hydrazino]benzohydrazide

Uniqueness

N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazino group, in particular, allows for versatile chemical modifications and interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

N-[3-[(2Z)-2-(2-methylcyclohexylidene)hydrazinyl]-3-oxo-1-phenylpropyl]benzamide

InChI

InChI=1S/C23H27N3O2/c1-17-10-8-9-15-20(17)25-26-22(27)16-21(18-11-4-2-5-12-18)24-23(28)19-13-6-3-7-14-19/h2-7,11-14,17,21H,8-10,15-16H2,1H3,(H,24,28)(H,26,27)/b25-20-

InChI Key

OOGNDSXSWDSASE-QQTULTPQSA-N

Isomeric SMILES

CC\1CCCC/C1=N/NC(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1CCCCC1=NNC(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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